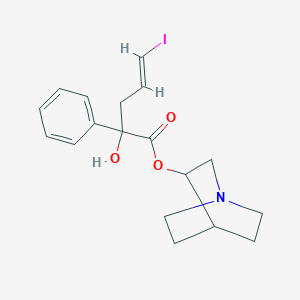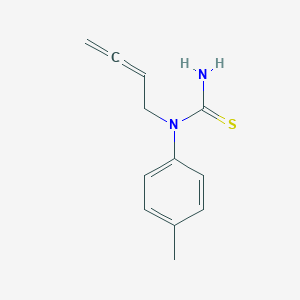
N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea, also known as BMPT, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound has been shown to have promising effects on various biochemical and physiological processes, making it a valuable tool for researchers in multiple fields.
Wirkmechanismus
N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea functions as a competitive inhibitor, binding to the active site of target enzymes and preventing their activity. This mechanism of action has been well-characterized in studies involving tyrosinase inhibition, as well as in other systems.
Biochemische Und Physiologische Effekte
N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea has been shown to have a variety of effects on biochemical and physiological processes. In addition to its inhibition of tyrosinase, N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea a potentially useful tool in the study of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea is its specificity for certain enzymes and proteins, making it a valuable tool for targeted inhibition studies. However, it is important to note that N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea may not be effective in all systems and may have off-target effects that need to be carefully considered.
Zukünftige Richtungen
There are many potential future directions for research involving N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea. One area of interest is the development of more potent and selective inhibitors based on the N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea scaffold. Additionally, N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea could be used in combination with other inhibitors or drugs to explore synergistic effects. Finally, the use of N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea in animal models could provide valuable information on its potential therapeutic applications.
Synthesemethoden
N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 4-methylphenyl isothiocyanate with butadiene. This reaction yields the intermediate compound N-(4-methylphenyl)thiourea, which is then reacted with acetylene to produce the final product, N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea.
Wissenschaftliche Forschungsanwendungen
N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea has been used in numerous scientific studies due to its ability to inhibit the activity of certain enzymes and proteins. For example, N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. This makes N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea a potentially useful tool in the study of skin pigmentation and related disorders.
Eigenschaften
CAS-Nummer |
155304-03-3 |
|---|---|
Produktname |
N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea |
Molekularformel |
C12H14N2S |
Molekulargewicht |
218.32 g/mol |
InChI |
InChI=1S/C12H14N2S/c1-3-4-9-14(12(13)15)11-7-5-10(2)6-8-11/h4-8H,1,9H2,2H3,(H2,13,15) |
InChI-Schlüssel |
WWPVGOPELPQJIU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC=C=C)C(=S)N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CC=C=C)C(=S)N |
Synonyme |
Thiourea, N-2,3-butadienyl-N-(4-methylphenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



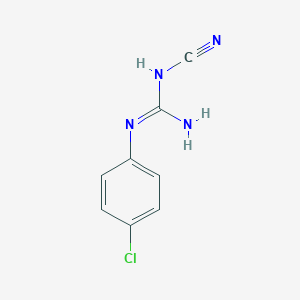
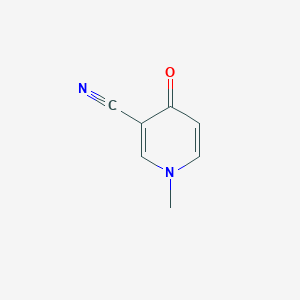
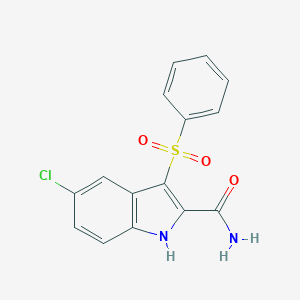

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B122772.png)

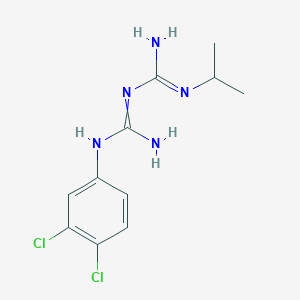
![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B122778.png)

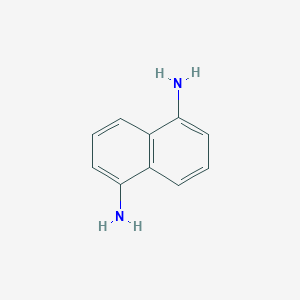

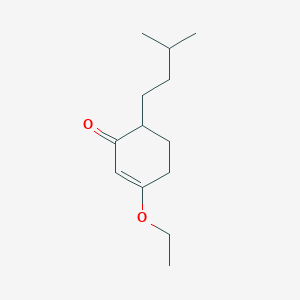
![Pyrrolo[1,2-a]pyrazine-6-methanol](/img/structure/B122795.png)
